molecular formula C11H12N2O3 B2400086 2-Butyl-5-nitro-1,3-benzoxazole CAS No. 886360-98-1

2-Butyl-5-nitro-1,3-benzoxazole

Cat. No.: B2400086
CAS No.: 886360-98-1
M. Wt: 220.228
InChI Key: QBDPKRMYTYRFBB-UHFFFAOYSA-N
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Description

2-Butyl-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C11H12N2O3. It is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry. The compound is characterized by a benzene ring fused with an oxazole ring, with a butyl group at the second position and a nitro group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-nitro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with butyraldehyde in the presence of an acid catalyst, followed by nitration to introduce the nitro group at the fifth position .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of metal catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process. Additionally, green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butyl-5-nitro-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new drugs, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-5-chloro-1,3-benzoxazole: Similar structure but with a chloro group instead of a nitro group.

    2-Butyl-5-amino-1,3-benzoxazole: Formed by the reduction of the nitro group to an amino group.

    2-Butyl-5-methyl-1,3-benzoxazole: Contains a methyl group instead of a nitro group.

Uniqueness

2-Butyl-5-nitro-1,3-benzoxazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis. Additionally, the nitro group contributes to the compound’s potential antimicrobial and anticancer properties, distinguishing it from other benzoxazole derivatives .

Properties

IUPAC Name

2-butyl-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-7-8(13(14)15)5-6-10(9)16-11/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDPKRMYTYRFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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